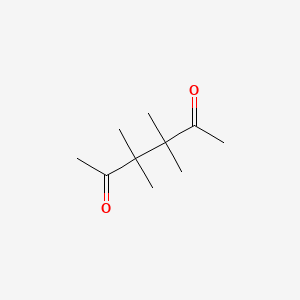

3,3,4,4-Tetramethylhexane-2,5-dione

Description

Structural Classification and Significance of Vicinal Diketones in Organic Chemistry

3,3,4,4-Tetramethylhexane-2,5-dione belongs to the family of vicinal diketones, also known as α-diketones. This classification signifies that the two ketone (C=O) groups are located on adjacent carbon atoms. mdpi.com Vicinal diketones are important intermediates and building blocks in organic synthesis. mdpi.comnih.gov They can be prepared through various methods, including the oxidation of corresponding alkynes or α-hydroxy ketones. mdpi.com The reactivity of the vicinal diketone moiety allows for its conversion into a variety of other functional groups and cyclic systems, making these compounds valuable precursors in the synthesis of more complex molecules. nih.gov

Distinctive Features and Stereochemical Considerations of Highly Hindered Hexane-2,5-diones

The defining feature of this compound is the presence of four methyl groups on the carbon backbone, specifically at the C3 and C4 positions. This high degree of substitution creates significant steric hindrance around the vicinal diketone functionality. This steric bulk is expected to influence the molecule's conformation and reactivity. For instance, the bulky methyl groups can restrict the rotation around the C3-C4 bond, potentially favoring a specific dihedral angle between the two carbonyl groups. This contrasts with less substituted hexane-2,5-diones where greater conformational flexibility exists.

From a stereochemical perspective, because the carbons bearing the methyl groups (C3 and C4) are not chiral centers, this compound does not have stereoisomers. However, the steric interactions imposed by the tetramethyl substitution are a critical consideration in its chemical behavior, influencing how it interacts with other molecules and reagents.

Scope and Academic Research Focus on this compound

The academic research specifically and solely focused on this compound appears to be limited. The compound is primarily cataloged in chemical databases which provide its fundamental physicochemical properties. lookchem.com While there is extensive research on the broader class of vicinal diketones and other substituted hexane-2,5-diones, dedicated studies on the synthesis, reactivity, and applications of this particular highly hindered diketone are not prominent in the available literature. Its scientific value likely lies in its use as a case study for understanding the impact of extreme steric hindrance on the properties and reactivity of the vicinal diketone functional group, rather than as a key building block in synthetic chemistry.

Properties of this compound

The known properties of this compound are summarized in the following tables.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | lookchem.com |

| Molecular Weight | 170.25 g/mol | lookchem.com |

| Boiling Point | 239.6 °C at 760 mmHg | |

| Density | 0.905 g/cm³ | |

| Flash Point | 87.6 °C | |

| Vapor Pressure | 0.0397 mmHg at 25°C |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.4 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 170.130679813 | |

| Complexity | 188 | |

| Heavy Atom Count | 12 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23328-38-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,3,4,4-tetramethylhexane-2,5-dione |

InChI |

InChI=1S/C10H18O2/c1-7(11)9(3,4)10(5,6)8(2)12/h1-6H3 |

InChI Key |

UMSOYACOXSGLNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)C(C)(C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4,4 Tetramethylhexane 2,5 Dione

Direct Synthesis Strategies for 3,3,4,4-Tetramethylhexane-2,5-dione

Direct synthetic routes to this compound often rely on the coupling of smaller precursor molecules, primarily derived from 3-methyl-2-butanone (B44728) (pinacolone). These strategies involve either oxidative or reductive transformations to form the central carbon-carbon bond.

Peroxide-Mediated Oxidative Approaches, exemplified by 3-Methyl-2-butanone Precursors

The synthesis of 1,4-dicarbonyl compounds through the oxidative coupling of ketones is a fundamental strategy. For this compound, this involves the dimerization of two molecules of 3-methyl-2-butanone. This transformation can be conceptualized as a two-stage process: the formation of a carbon-carbon bond between the alpha-carbons of the two ketone molecules, followed by an oxidation step.

While direct peroxide-mediated oxidative coupling is one possible pathway, a more common approach involves the initial formation of an intermediate which is then oxidized. For instance, the enolate of 3-methyl-2-butanone can be coupled, or a radical-based dimerization can be initiated. In a subsequent step, an oxidizing agent is required to yield the final diketone. Peroxides or other oxidants can be employed in this second stage to convert an intermediate, such as a diol, into the target dicarbonyl compound. The use of peroxides is a known method for various oxidation reactions in organic synthesis. For example, hydrogen peroxide has been utilized as a green oxidant in the synthesis of other heterocyclic compounds. researchgate.net

Routes Involving Multi-Step Reductive Transformations

A well-established multi-step route to this compound involves an initial reductive coupling of the precursor, 3-methyl-2-butanone, followed by oxidation. This two-step sequence is a classic application of the pinacol (B44631) coupling reaction.

Reductive Coupling: Two molecules of 3-methyl-2-butanone undergo a reductive dimerization to form the corresponding diol, 3,3,4,4-tetramethylhexane-2,5-diol. This reaction is typically promoted by reducing agents, often metals like magnesium or samarium(II) iodide.

Oxidation: The resulting diol is then oxidized to afford the target 1,4-diketone, this compound. Common oxidizing agents for this type of transformation include chromium-based reagents or Swern oxidation conditions.

This two-step approach is summarized in the table below.

| Step | Reaction Type | Starting Material | Product |

| 1 | Reductive Coupling | 3-Methyl-2-butanone | 3,3,4,4-Tetramethylhexane-2,5-diol |

| 2 | Oxidation | 3,3,4,4-Tetramethylhexane-2,5-diol | This compound |

Synthetic Pathways from Complex Acyclic Diketones, e.g., 2,2-Dimethyl-1-phenyl-1,3-butanedione

The conversion of a more complex diketone, such as 2,2-dimethyl-1-phenyl-1,3-butanedione, into this compound represents a significant synthetic challenge. Such a transformation would necessitate a dimerization reaction coupled with the cleavage of the phenyl group. A hypothetical route could involve the reductive coupling of the keto group at the 3-position of two molecules of the starting diketone. This would form a complex diol intermediate. Subsequent oxidative cleavage of the phenyl groups and the bond between the original carbonyls would be required, a process that is not straightforward and lacks direct literature precedent. Alternative theoretical pathways might involve protecting one carbonyl group, modifying the other, and then performing a coupling reaction, but these routes would be complex and likely low-yielding.

Exploration of Alternative and Emerging Synthetic Techniques

Beyond direct methods, the broader field of dicarbonyl synthesis offers emerging techniques that could be adapted for the preparation of sterically hindered 1,4-diketones.

Photochemical Synthesis of Related Dicarbonyl Compounds

Photochemical methods represent a modern approach to forming carbon-carbon bonds under mild conditions. The synthesis of 1,4-dicarbonyl compounds has been achieved using visible-light-induced reactions. acs.orgnih.gov One such strategy involves the radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, accelerated by an organic dye like eosin (B541160) Y, which acts as a photoredox catalyst. organic-chemistry.org Another approach reports a metal-free, visible-light-induced synthesis of 1,4-dicarbonyls from alkyne-containing aryl iodides, where TEMPO serves as the oxygen atom donor in a sequence of C-I bond cleavage, cyclization, oxidation, and radical coupling. acs.orgnih.gov A photocatalytic oxidative radical addition has also been developed, using a desulfurization process to generate electrophilic radicals that add to α-halogenated alkenes to yield unsymmetrical 1,4-dicarbonyl compounds. acs.org These methods provide valuable strategies for accessing the 1,4-dicarbonyl motif found in the target compound.

Development of Novel Catalytic Methods for Diketone Formation

The synthesis of 1,4-diketones is a recognized challenge in organic chemistry due to the polarity mismatch of potential precursors. researchgate.net To overcome this, several novel catalytic methods have been developed.

The Stetter reaction is a classic method that uses a nucleophilic catalyst, such as an N-heterocyclic carbene (NHC), to facilitate the coupling of an aldehyde with an α,β-unsaturated ketone (a Michael acceptor). nih.govacs.orgnih.gov This reaction reverses the normal polarity of the aldehyde's carbonyl carbon, allowing it to act as a nucleophile and add to the Michael acceptor to form a 1,4-dicarbonyl compound. nih.gov

Recent advancements have expanded the catalytic toolkit significantly. These include:

Transition Metal Catalysis: Various metals have been employed to catalyze the formation of 1,4-diketones. Methods include a Ru²⁺-photocatalyzed reaction of α-bromoketones with alkyl enol ethers organic-chemistry.org, cobalt-catalyzed cascades organic-chemistry.org, and silver-catalyzed cross-coupling of silyl enolates. organic-chemistry.org Copper-catalyzed three-component reactions of α-ketoaldehydes, 1,3-dicarbonyls, and boronic acids have also proven effective. organic-chemistry.org

Molybdenum-Catalyzed Cleavage: A two-step procedure has been developed involving the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using DMSO as both the solvent and the oxidant to produce 1,4-dicarbonyls. rsc.org

These catalytic strategies, summarized below, highlight the diverse and modern approaches available for constructing the 1,4-diketone functional group.

| Catalytic Method | Key Reactants | Catalyst Type |

| Stetter Reaction | Aldehyde, α,β-Unsaturated Ketone | N-Heterocyclic Carbene (NHC) nih.govnih.gov |

| Photocatalysis | α-Bromoketone, Alkyl Enol Ether | Ru²⁺ Complex organic-chemistry.org |

| Cross-Coupling | Silyl Enolates | Silver (Ag) organic-chemistry.org |

| Three-Component Reaction | α-Ketoaldehyde, 1,3-Dicarbonyl, Boronic Acid | Copper Oxide (CuO) organic-chemistry.org |

| Oxidative Cleavage | Cyclobutane-1,2-diol | Molybdenum (Mo) rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Key parameters that can be manipulated to optimize the yield of the photochemical synthesis of this compound from its 2,2-dimethyl-1-phenyl-1,3-diketone precursor include the choice of solvent, the concentration of the reactant, the wavelength of the irradiation, and the reaction temperature.

Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway and the lifetime of the excited state and biradical intermediates. researchgate.net Non-polar solvents often favor cyclization products, while polar solvents can enhance other processes, such as fragmentation or hydrogen abstraction from the solvent itself. The selection of an appropriate solvent is therefore crucial for maximizing the desired reaction pathway.

Concentration: The concentration of the starting material can affect the efficiency of the photochemical reaction. At very high concentrations, intermolecular reactions and quenching processes can become more prevalent, potentially leading to lower yields of the desired intramolecular cyclization product. Dilute conditions are often preferred for intramolecular photochemical reactions.

Irradiation Wavelength: The wavelength of the light used for irradiation must be appropriate to excite the carbonyl chromophore of the starting material. Using a light source with a narrow wavelength band corresponding to the absorption maximum of the reactant can help to minimize side reactions initiated by the excitation of other functional groups or the product itself.

Temperature: While photochemical reactions are often considered to be less temperature-dependent than thermal reactions, temperature can still influence the rates of competing reactions and the conformational equilibrium of the starting material and intermediates.

The following table outlines potential areas for optimization based on general principles of photochemical reactions. It is important to note that these are generalized suggestions and would require empirical validation for the specific synthesis of this compound.

| Parameter | Potential for Optimization | Rationale |

| Solvent | High | The polarity and hydrogen-donating ability of the solvent can significantly affect the lifetime and reaction pathways of the excited state and biradical intermediates. A screening of aprotic solvents of varying polarity would be a primary focus. |

| Concentration | Medium | While dilute conditions are generally favored to promote intramolecular reactions, the optimal concentration will be a balance between reaction rate and minimizing intermolecular side reactions. |

| Irradiation Wavelength | High | Selecting a wavelength that specifically excites the diketone chromophore while minimizing excitation of the product or solvent can improve selectivity and yield. |

| Reaction Time | Medium | Prolonged irradiation can lead to the photochemical degradation of the product. Monitoring the reaction progress is essential to determine the optimal reaction time. |

| Temperature | Low | While not always a primary factor in photochemical reactions, temperature can influence the conformational equilibrium of the substrate and the rates of competing thermal side reactions. |

| Photosensitizer | Medium | The use of a triplet sensitizer (B1316253) could potentially improve the efficiency of intersystem crossing and the formation of the reactive triplet state, which may lead to higher yields of the desired cyclization product. |

Further detailed research and systematic studies are required to establish a robust and high-yielding synthetic protocol for this compound. The exploration of alternative synthetic routes, such as the coupling of pivaloyl radicals or the oxidation of the corresponding diol, could also provide avenues for more efficient production of this sterically congested diketone.

Reaction Chemistry and Mechanistic Investigations of 3,3,4,4 Tetramethylhexane 2,5 Dione

Nucleophilic Addition and Condensation Reactions

The reactivity of the carbonyl groups in 3,3,4,4-tetramethylhexane-2,5-dione is a focal point of investigation, particularly in the context of nucleophilic additions and subsequent condensation reactions.

The reaction of dicarbonyl compounds with binucleophiles like hydrazine (B178648) is a classic method for the synthesis of heterocyclic systems. In the case of this compound, its reaction with hydrazine hydrate (B1144303) leads to the formation of 3,4,4,5,5,6-hexamethyl-4,5-dihydropyridazine. This transformation involves a double condensation reaction where both carbonyl groups react with the two amino groups of the hydrazine molecule, resulting in the formation of a six-membered heterocyclic ring containing a nitrogen-nitrogen bond. These types of cyclocondensation reactions are fundamental in building complex molecular architectures from simpler precursors. mdpi.combenthamopen.comnih.govresearchgate.net

The chemical behavior of this compound is significantly modulated by steric hindrance. The presence of the bulky tert-butyl groups adjacent to the carbonyl carbons sterically shields them from nucleophilic attack. This steric congestion can hinder or even prevent reactions that would readily occur with less substituted diketones. For instance, enolization, a key step in many carbonyl reactions, is likely suppressed due to the steric strain that would be introduced in the enol or enolate form. This reduced reactivity is a direct consequence of the steric bulk impeding the approach of reagents and the attainment of the necessary transition state geometries for reaction.

Photochemical and Thermal Rearrangement Reactions

The behavior of this compound under photochemical and thermal conditions reveals insights into intramolecular processes and reaction mechanisms.

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided search results, the general principles of diketone chemistry suggest potential pathways. Thermal or photochemical activation could, in principle, lead to intramolecular reactions, although the steric hindrance would play a significant role. For instance, thermal rearrangements in sterically hindered systems have been observed to proceed, sometimes yielding unexpected products due to the relief of steric strain in the transition state. vt.edu

Alpha-diketones are known to undergo photochemical reactions, including cleavage and isomerization. nih.gov The Norrish type I and type II reactions are common photochemical pathways for carbonyl compounds. In the context of this compound, photochemical excitation could lead to the cleavage of the carbon-carbon bond between the two carbonyl groups (a Norrish type I-like cleavage for diketones). This would generate two acyl radicals, which could then undergo further reactions such as decarbonylation or recombination. The study of such photochemical processes often involves techniques like laser flash photolysis to detect transient intermediates and elucidate the reaction mechanism. nih.gov The steric strain within the molecule could also influence the preferred photochemical pathways, potentially favoring cleavage to relieve this strain.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is another area of chemical interest, particularly concerning electron transfer reactions.

The oxidation of α-diketones can lead to the cleavage of the carbon-carbon bond between the carbonyl groups, yielding carboxylic acids. stackexchange.com Reagents like potassium permanganate (B83412) have been used for this purpose. stackexchange.comacs.org The mechanism of this oxidative cleavage can be complex and may involve the formation of intermediate species. stackexchange.com

Conversely, the reduction of the diketone can yield the corresponding diol, 3,3,4,4-tetramethylhexane-2,5-diol. Reagents such as lithium aluminum hydride are capable of effecting this transformation. lookchem.com

Electron transfer processes are also relevant to the photochemistry of diketones. Photoinduced electron transfer can occur between a photosensitizer and the diketone, or from the excited state of the diketone to another molecule, initiating a cascade of radical reactions. dntb.gov.uarsc.orgresearchgate.net The feasibility and efficiency of such processes are governed by the redox potentials of the involved species and the solvent polarity. The steric environment around the carbonyl groups in this compound could influence the rates and outcomes of these electron transfer reactions.

Formation and Characterization of Radical Anions

The introduction of an electron into the low-lying π* orbital of a carbonyl group leads to the formation of a radical anion. In the case of α-diketones like this compound, the two carbonyl groups can interact, leading to a splitting of the π* orbitals. Electron transfer, typically from an alkali metal or through electrochemical reduction, populates the lower energy π* orbital.

The formation of the radical anion of this compound can be achieved through various methods, including:

Alkali Metal Reduction: Reaction with an alkali metal, such as sodium or potassium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).

Electrochemical Reduction: Controlled potential electrolysis can be used to generate the radical anion in solution.

Once formed, these radical anions can be characterized using spectroscopic techniques, primarily Electron Spin Resonance (ESR) spectroscopy. The ESR spectrum provides valuable information about the distribution of the unpaired electron within the molecule. For the radical anion of this compound, the hyperfine coupling to the various protons would reveal the extent of spin delocalization onto the alkyl framework. However, due to the rapid rotation of the methyl groups, distinct couplings for each proton might be averaged out.

Table 1: Expected ESR Hyperfine Coupling Constants for the Radical Anion of this compound

| Nucleus | Expected Hyperfine Coupling Constant (aH) in Gauss (G) | Notes |

| Methyl Protons (18H) | Small | Due to spin polarization and hyperconjugation. The value would be an average over all 18 equivalent protons. |

| Carbon-13 | Detectable with isotopic enrichment | Would provide further insight into the spin distribution on the carbon skeleton. |

Note: The actual experimental values are not available in the surveyed literature; these are expected values based on similar structures.

Influence of Cation-Anion Interactions on Electronic Structure and Reactivity

The nature of the counterion (cation) present with the radical anion can significantly influence its electronic structure and subsequent reactivity. These cation-anion interactions can range from loose solvent-separated ion pairs (SSIP) to tight contact ion pairs (CIP).

In the context of the this compound radical anion, the cation can influence:

The Conformation of the Dione (B5365651): The electrostatic interaction with the cation can affect the dihedral angle between the two carbonyl groups.

The Spin Distribution: In a tight ion pair, the cation can polarize the spin density, leading to a greater localization of the unpaired electron on one of the oxygen atoms.

The Reaction Pathway: The association with a cation can alter the reactivity of the radical anion in subsequent chemical reactions, for example, by influencing the rate of electron transfer or dimerization.

The strength of the cation-anion interaction is dependent on several factors, as detailed in the table below.

Table 2: Factors Influencing Cation-Anion Interactions

| Factor | Effect on Interaction Strength | Example |

| Cation Size | Smaller cations lead to stronger interactions. | Li⁺ forms tighter ion pairs than Cs⁺. |

| Solvent Polarity | More polar solvents favor solvent-separated ion pairs. | In THF, contact ion pairs are more likely than in HMPA. |

| Temperature | Lower temperatures can favor the formation of tighter ion pairs. |

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Understanding the detailed mechanism of a chemical reaction requires a combination of experimental techniques. For the reactions of this compound, kinetic and isotopic labeling studies are invaluable tools.

Kinetic Studies: By monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, or solvent), one can determine the rate law and activation parameters (enthalpy and entropy of activation). For instance, in a photoreduction reaction, the quantum yield of product formation can be measured to assess the efficiency of the photochemical process.

Isotopic Labeling: Replacing an atom with its isotope (e.g., hydrogen with deuterium) can provide insight into bond-breaking and bond-forming steps. For example, if a reaction involves the abstraction of a hydrogen atom, a kinetic isotope effect (KIE) would be observed, where the reaction proceeds slower with the heavier isotope. In the case of Norrish Type II reactions, which involve intramolecular hydrogen abstraction, deuterating the γ-position would lead to a significant KIE.

Stereochemical Outcomes and Diastereoselective Control in Transformations

The rigid and sterically demanding structure of this compound can lead to highly stereoselective reactions. The bulky tert-butyl groups can effectively shield one face of the molecule, directing the approach of a reagent to the less hindered face.

For example, in the reduction of the dione to the corresponding diol, 3,3,4,4-tetramethylhexane-2,5-diol, two diastereomers can be formed: the meso and the dl (racemic) pair. The ratio of these diastereomers will depend on the reaction conditions and the reducing agent used.

Table 3: Potential Stereochemical Outcomes in the Reduction of this compound

| Reducing Agent | Expected Major Diastereomer | Rationale |

| NaBH₄ | dl pair | Attack from the less hindered face of the second carbonyl group after the first has been reduced. |

| LiAlH₄ | meso | Chelation control, where the lithium cation coordinates to both carbonyl oxygens, favoring a syn-addition of hydride. |

| Catalytic Hydrogenation | Dependent on catalyst | The stereochemical outcome will be influenced by the way the molecule adsorbs onto the catalyst surface. |

Note: These are predicted outcomes based on established principles of stereoselective reduction and may vary based on specific experimental conditions.

The ability to control the stereochemical outcome of reactions involving this compound is of significant interest in asymmetric synthesis, where the creation of specific stereoisomers is crucial.

Spectroscopic Characterization and Conformational Analysis of 3,3,4,4 Tetramethylhexane 2,5 Dione

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" for a molecule. For 3,3,4,4-tetramethylhexane-2,5-dione, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. This band is typically observed in the region of 1715 cm⁻¹. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, which could result in a single, broadened peak or two closely spaced peaks.

Other expected vibrational modes would include C-H stretching vibrations from the methyl groups, typically appearing around 2870-2960 cm⁻¹, and C-C bond stretching and bending vibrations at lower wavenumbers. Due to the molecule's center of symmetry, some vibrational modes that are active in the Raman spectrum may be inactive in the IR spectrum, and vice versa, according to the rule of mutual exclusion. A detailed analysis of both IR and Raman spectra would be necessary for a complete vibrational assignment.

Electronic Spectroscopy for Chromophoric System Analysis and Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The carbonyl groups in this compound act as chromophores. An n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group, is anticipated. These transitions are typically weak and appear at longer wavelengths, likely in the near-UV region. A stronger π → π* transition would occur at a shorter wavelength, in the far-UV region. The exact wavelengths and intensities of these absorptions are influenced by the molecular environment and solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

Proton and Carbon-13 NMR Chemical Shift Assignments and Coupling Constant Analysis

Due to the high degree of symmetry in this compound, its ¹H and ¹³C NMR spectra are expected to be relatively simple.

¹H NMR: All eighteen protons of the four methyl groups attached to the quaternary carbons (C3 and C4) and the two acetyl methyl groups are chemically equivalent. This would result in a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of this signal would likely appear in the upfield region, characteristic of protons on sp³-hybridized carbons.

¹³C NMR: The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three different types of carbon atoms:

A signal for the carbonyl carbons (C2 and C5).

A signal for the quaternary carbons (C3 and C4).

A signal for the methyl carbons (C1, C6, and the four methyls on C3 and C4).

The carbonyl carbons would resonate at the lowest field (highest ppm value), typically in the range of 200-220 ppm for ketones. The quaternary carbons would appear at a lower chemical shift, followed by the methyl carbons at the highest field.

Application of Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure of this compound.

COSY: A COSY spectrum reveals proton-proton couplings. In this case, no cross-peaks would be expected, as there are no vicinal protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. A cross-peak would be observed between the single proton signal and the signal for the methyl carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the connectivity. For instance, correlations would be expected between the protons of the acetyl methyl groups and the carbonyl carbons, as well as the quaternary carbons.

Oxygen-17 NMR as a Probe for Intercarbonyl Dihedral Angles and Electron Density Distribution in Diketones

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a sensitive probe of the electronic environment of oxygen atoms. For diketones, the ¹⁷O chemical shift is highly dependent on the dihedral angle between the two carbonyl groups. This makes ¹⁷O NMR a potentially powerful tool for studying the conformational preferences of this compound in solution. The steric hindrance imposed by the bulky tetramethyl substitution likely influences this dihedral angle, which would be reflected in the ¹⁷O NMR chemical shift.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 170.

The fragmentation of the molecule under electron ionization (EI) would likely proceed via cleavage of the C-C bonds. A prominent fragmentation pathway would be the alpha-cleavage, where the bond between the carbonyl group and the adjacent quaternary carbon is broken. This would lead to the formation of an acylium ion (CH₃CO⁺) with an m/z of 43, which is often a stable and abundant fragment for methyl ketones. Another likely fragmentation would be the cleavage of the bond between the two quaternary carbons (C3-C4), which would split the molecule into two identical halves.

Concluding Remarks

While the fundamental principles of spectroscopy allow for a theoretical prediction of the spectral characteristics of this compound, the absence of published experimental data prevents a definitive and detailed analysis. The unique, highly substituted, and symmetrical nature of this diketone makes it an interesting candidate for further spectroscopic investigation. Such studies would not only provide a complete characterization of this specific molecule but could also contribute to a broader understanding of the influence of steric hindrance on the spectroscopic and conformational properties of acyclic diketones.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A comprehensive search for the single-crystal X-ray diffraction data of this compound did not yield specific research findings or detailed crystallographic tables for this compound. Scientific literature readily available through extensive searches does not appear to contain a published crystal structure for this specific molecule. While the molecular formula, C10H18O2, is shared by other compounds for which crystallographic data is available, such as bi-1,1′-cyclopentane-1,1′-diol, this information is not applicable to the structural analysis of this compound.

Computational Chemistry and Theoretical Modeling of 3,3,4,4 Tetramethylhexane 2,5 Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy, electron distribution, and preferred three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 3,3,4,4-Tetramethylhexane-2,5-dione, DFT studies would be instrumental in exploring its conformational landscape. The rotation around the central C4-C5 single bond, as well as the rotations of the acetyl groups, would lead to various conformers.

A systematic conformational search using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would identify the key stationary points on the potential energy surface. These calculations would likely reveal that the anti-periplanar arrangement of the two carbonyl groups is the global energy minimum due to the minimization of steric repulsion between the bulky tert-butyl groups. Other gauche conformers would be expected to be higher in energy. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 3.5 |

| Gauche 2 | 120° | 5.2 |

| Syn | 0° | 8.0 |

The structure of this compound is characterized by significant steric hindrance. The two adjacent quaternary carbon atoms, each bonded to three methyl groups, create a highly crowded environment around the central C-C bond. This steric bulk severely restricts the rotational freedom around this bond.

Computational analysis, through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the steric repulsion. These analyses would likely show significant repulsive interactions between the methyl groups of the adjacent tert-butyl moieties. This steric clash forces the molecule to adopt a conformation that maximizes the distance between these groups, further supporting the preference for an anti-periplanar arrangement of the carbonyls. The bond lengths and angles obtained from DFT calculations would also reflect this steric strain, with the central C-C bond likely being elongated compared to a typical C-C single bond.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. For this compound, a typical approach would involve optimizing the geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding constants. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The predicted spectrum would show distinct signals for the methyl protons of the acetyl groups and the methyl protons of the tert-butyl groups. Due to the high symmetry of the likely preferred conformer, a single signal for the twelve equivalent methyl protons of the two tert-butyl groups and a single signal for the six equivalent methyl protons of the two acetyl groups would be expected. The predicted chemical shifts can be compared with experimental data for validation.

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Acetyl CH₃) | 2.15 | 2.18 |

| ¹H (tert-Butyl CH₃) | 1.25 | 1.28 |

| ¹³C (Carbonyl C=O) | 210.5 | 212.1 |

| ¹³C (Quaternary C) | 45.8 | 46.2 |

| ¹³C (Acetyl CH₃) | 28.9 | 29.3 |

| ¹³C (tert-Butyl CH₃) | 25.1 | 25.5 |

This table contains hypothetical data for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis electronic spectra. For this compound, TD-DFT calculations would predict the electronic transitions and their corresponding absorption wavelengths. The molecule is expected to exhibit a weak n → π* transition at a longer wavelength, characteristic of the carbonyl chromophore. A more intense π → π* transition would be predicted at a shorter wavelength.

These calculations provide insights into the nature of the excited states, identifying the molecular orbitals involved in each transition. This information is valuable for understanding the photochemistry of the compound.

Computational Investigation of Reaction Mechanisms

Computational chemistry can be used to explore the potential reaction pathways of a molecule, providing detailed information about transition states and reaction energetics. For this compound, several reaction mechanisms could be investigated computationally.

For instance, the mechanism of its reduction, such as with a hydride reducing agent like sodium borohydride, could be modeled. DFT calculations could be used to locate the transition state for the nucleophilic attack of the hydride on one of the carbonyl carbons. The calculated activation energy would provide an estimate of the reaction rate. The stereoselectivity of the reduction could also be investigated by comparing the energies of the transition states leading to different stereoisomeric products.

Another area of investigation could be its enolization under acidic or basic conditions. Computational modeling could determine the relative acidities of the α-protons and the thermodynamics of enol or enolate formation. The significant steric hindrance around the α-carbons would likely be found to play a major role in the kinetics and thermodynamics of these reactions.

Potential Energy Surface Mapping and Transition State Localization

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgyoutube.comlibretexts.org Mapping the PES allows for the identification of stable isomers, reaction intermediates, and the transition states that connect them. For this compound, PES mapping can elucidate the pathways of its various conformational changes and chemical reactions.

The process of mapping a PES typically involves performing a series of single-point energy calculations at various molecular geometries. sciepub.com These calculations, often performed using methods like Density Functional Theory (DFT) or ab initio techniques, provide the energy of the molecule for each specific arrangement of its atoms. By systematically varying key geometric parameters, such as bond lengths and dihedral angles, a multi-dimensional energy landscape can be constructed.

A critical aspect of PES mapping is the localization of transition states. researchgate.net A transition state corresponds to a saddle point on the PES, representing the highest energy barrier along the minimum energy path between reactants and products. libretexts.orgyoutube.com Locating these structures is crucial for understanding reaction mechanisms and calculating reaction rates. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly employed to find these transition states. Once located, a frequency calculation is performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. sciepub.com

For this compound, a key area of investigation would be the rotational barriers around the C(3)-C(4) and C(2)-C(3)/C(4)-C(5) bonds. The steric hindrance imposed by the bulky tert-butyl groups would significantly influence the shape of the potential energy surface and the energies of different conformers.

Interactive Table: Hypothetical Stationary Points on the PES of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Global Minimum | Anti-periplanar arrangement of carbonyl groups | 0.00 | 0 |

| Local Minimum | Syn-periplanar arrangement of carbonyl groups | 3.5 | 0 |

| Transition State 1 | Rotation around the C(3)-C(4) bond | 8.2 | 1 |

| Transition State 2 | Rotation of a methyl group | 2.1 | 1 |

Energetic Profiling of Reaction Pathways and Rate Constant Prediction

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been identified, an energetic profile of the reaction pathway can be constructed. This profile illustrates the energy changes that occur as the reaction progresses, providing valuable information about the reaction's feasibility and mechanism. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that can be extracted from this profile.

For this compound, a hypothetical reaction could be its intramolecular cyclization. The energetic profile for such a reaction would detail the energy of the starting dione (B5365651), any intermediates formed, the transition state for the ring closure, and the final cyclized product.

The rate constant (k) of a reaction can be predicted using the activation energy (Ea) obtained from the energetic profile, within the framework of Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), provides a fundamental relationship between the rate constant, the pre-exponential factor (A), the activation energy, the gas constant (R), and the temperature (T). The pre-exponential factor can also be estimated from the vibrational frequencies of the reactant and the transition state.

More advanced methods, such as variational transition state theory (VTST), can provide more accurate rate constant predictions by accounting for the recrossing of the transition state.

Interactive Table: Hypothetical Energetic Profile and Predicted Rate Constants for a Reaction of this compound

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

| Reactant → Transition State | 25.0 | 28.5 | 25.5 | 1.2 x 10⁻⁵ |

| Transition State → Product | -40.0 | -38.0 | - | - |

| Overall Reaction | -15.0 | -9.5 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanical calculations provide detailed information about the energetics of specific molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, molecular motions, and the influence of the surrounding environment.

For this compound, MD simulations can be used to study its conformational dynamics. By simulating the molecule over a period of time, one can observe the transitions between different stable conformations and determine their relative populations. This is particularly relevant for understanding the flexibility of the hexane backbone and the rotational freedom of the methyl and carbonyl groups.

Furthermore, MD simulations are invaluable for investigating the effects of solvents on molecular behavior. The explicit inclusion of solvent molecules in the simulation allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. These interactions can significantly influence the conformational preferences and reactivity of the solute molecule.

For instance, simulating this compound in different solvents (e.g., a polar solvent like water and a nonpolar solvent like hexane) would reveal how the solvent environment affects its conformational equilibrium. In a polar solvent, conformations that maximize the exposure of the polar carbonyl groups to the solvent may be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred to minimize unfavorable interactions.

Interactive Table: Hypothetical Conformational Distribution of this compound from Molecular Dynamics Simulations

| Solvent | Conformation | Population (%) | Average C=O Dipole Moment (Debye) |

| Water | Anti-periplanar | 65 | 2.8 |

| Water | Syn-periplanar | 35 | 3.5 |

| Hexane | Anti-periplanar | 85 | 2.5 |

| Hexane | Syn-periplanar | 15 | 3.1 |

These simulations can also provide information on dynamic properties such as diffusion coefficients and rotational correlation times, offering a more complete picture of the molecule's behavior in a condensed phase.

Synthetic Utility and Application Potential of 3,3,4,4 Tetramethylhexane 2,5 Dione in Advanced Organic Synthesis

Role as a Precursor in the Construction of Complex Carbon Frameworks

Development of Novel Derivatization Strategies for Structural Diversity

The exploration of novel derivatization strategies for 3,3,4,4-tetramethylhexane-2,5-dione to generate structural diversity is another area with sparse documentation.

Synthesis of Polycyclic and Spirocyclic Systems

There is a lack of specific research detailing the use of this compound in the targeted synthesis of polycyclic and spirocyclic systems. While the synthesis of such complex structures from various carbonyl compounds is a well-established field, the application of this specific diketone as a key starting material has not been a focus of published research. nih.gov

Exploration of Enantioselective Transformations

Similarly, information regarding enantioselective transformations involving this compound is not present in the current body of scientific literature. Enantioselective synthesis is crucial for the preparation of chiral molecules, but studies detailing methods to achieve this with high stereocontrol for this particular substrate are absent.

Structure-Reactivity Relationships in the Context of Bulky Vicinal Diketones

The structure of this compound, with its sterically hindered vicinal diketone core, suggests a unique reactivity profile. The bulky tetramethyl substitution is expected to influence the accessibility of the carbonyl carbons to nucleophilic attack and may affect the equilibrium between the keto and enol forms. mdpi.com In vicinal diketones, the proximity of the two carbonyl groups can lead to specific reactivity patterns, such as in reactions catalyzed by N-heterocyclic carbenes. nih.gov However, detailed mechanistic studies and structure-reactivity relationship analyses specifically for this compound are not extensively documented. General principles suggest that the steric hindrance would play a significant role in its chemical behavior compared to less substituted diketones. researchgate.net

Emerging Applications in Materials Science and Polymer Chemistry as a Building Block

The potential for this compound as a building block in materials science and polymer chemistry is not yet realized in published research. While diketones can, in principle, be used to synthesize various polymers or functional materials, there are no specific reports of this compound being utilized for such applications. The development of novel polymers often relies on the availability of unique monomers, but the suitability and performance of this particular diketone in this context remain uninvestigated.

Q & A

Q. How can the structural identity of 3,3,4,4-tetramethylhexane-2,5-dione be confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify methyl group environments (δ ~1.0–1.5 ppm for geminal methyls) and carbonyl signals (δ ~200–220 ppm for diketones). Compare with computational predictions (e.g., ACD/Labs or Gaussian) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 170 (C₁₀H₁₈O₂) and fragmentation patterns indicative of methyl loss .

- X-ray Crystallography : Resolve steric crowding from tetramethyl groups to confirm spatial arrangement .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer:

- Claisen Condensation : React 3,3-dimethylpentane-2,4-dione with methyl iodide under basic conditions (e.g., NaH/THF). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .

- Oxidative Coupling : Use a copper-catalyzed coupling of 3-methyl-2-pentanone; optimize temperature (80–100°C) to avoid over-oxidation .

- Purification : Recrystallize from ethanol to remove linear byproducts, ensuring >95% purity via GC-MS .

Q. How does steric hindrance from methyl groups affect solubility in common solvents?

Methodological Answer:

- Solubility Testing : Perform sequential solubility trials in polar (water, methanol) and nonpolar solvents (hexane, toluene). Document miscibility at 25°C.

- Hansen Solubility Parameters : Compare with computational predictions (e.g., HSPiP software) to correlate solubility with solvent polarity .

- Observation : Expect low solubility in polar solvents due to bulky methyl groups; prioritize toluene or THF for reactions .

Advanced Research Questions

Q. How do methyl substituents influence regioselectivity in cyclization reactions?

Methodological Answer:

- Mechanistic Study : Perform kinetic experiments using acid/base catalysts (e.g., H₂SO₄ or DBU) to track cyclization pathways.

- DFT Calculations : Model transition states (e.g., Gaussian 16) to identify steric barriers favoring 5-membered vs. 6-membered ring formation .

- Data Interpretation : Methyl groups at C3/C4 disfavor chair-like transition states, favoring bicyclic intermediates .

Q. How can discrepancies in reported melting points be resolved?

Methodological Answer:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to compare melting ranges. Impurities broaden peaks below 2°C/min scan rates.

- Recrystallization Optimization : Test solvent pairs (e.g., ethyl acetate/hexane) to isolate polymorphs.

- Literature Cross-Validation : Replicate procedures from conflicting studies (e.g., Henze vs. Popoff) to identify methodological biases .

Q. What computational models best predict the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) under N₂.

- QSPR Modeling : Correlate molecular descriptors (e.g., XLogP, polar surface area) with experimental T₀ values using CODESSA or Dragon software .

- Validation : Compare with analogous diketones (e.g., 2,5-hexanedione derivatives) to assess model accuracy .

Data Contradiction Analysis

Q. Conflicting NMR How to address inconsistent coupling constants in literature?

Methodological Answer:

- Variable Temperature NMR : Probe dynamic effects (e.g., methyl rotation) by acquiring spectra at −20°C to 60°C.

- Solvent Effects : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify hydrogen-bonding artifacts .

- Collaborative Validation : Share raw data with third-party labs to rule out instrument calibration errors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.